molecular formula C9H7Cl3O4 B116113 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate CAS No. 143330-91-0

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate

Cat. No.: B116113
CAS No.: 143330-91-0
M. Wt: 285.5 g/mol
InChI Key: UJFDPTHAQUCMRW-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is a chemical compound with the molecular formula C9H7Cl3O4 It is an ester derivative of 3,5-dihydroxybenzoic acid and 2,2,2-trichloroethanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate typically involves the esterification of 3,5-dihydroxybenzoic acid with 2,2,2-trichloroethanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Comparison with Similar Compounds

    Methyl 3,5-Dihydroxybenzoate: Similar ester derivative with a methyl group instead of a trichloroethyl group.

    Ethyl 3,5-Dihydroxybenzoate: Another ester derivative with an ethyl group.

    Propyl 3,5-Dihydroxybenzoate: Ester derivative with a propyl group.

Uniqueness: 2,2,2-Trichloroethyl 3,5-Dihydroxybenzoate is unique due to the presence of the trichloroethyl group, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust chemical properties and specific reactivity patterns .

Properties

IUPAC Name

2,2,2-trichloroethyl 3,5-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O4/c10-9(11,12)4-16-8(15)5-1-6(13)3-7(14)2-5/h1-3,13-14H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJFDPTHAQUCMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60572657
Record name 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143330-91-0
Record name 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60572657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To freshly distilled 2,2,2-trichloroethanol (25 mL) was added 3,5-dihydroxybenzoic acid 4.50 g, 29.2 mmol) followed by concentrated sulfuric acid (1.0 mL), and mixture was stirred vigorously and heated at 90° C. for 48 h under nitrogen. The reaction mixture was cooled and evaporated to dryness under reduced pressure. The crude product was purified by flash chromatography eluting with CH2Cl2 gradually increasing to 1:10 diethyl ether/CH2Cl2, to give (2,2,2-trichloroethyl) 3,5-dihydroxybenzoate as a viscous oil (5.12 g, yield 61.4%).
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,2,2-Trichloroethyl 3,5-dihydroxybenzoate in dendrimer synthesis?

A1: this compound serves as a key monomer in the convergent synthesis of dendritic polyesters [, ]. Its structure allows for controlled and iterative esterification reactions, leading to the formation of branched dendritic structures. The 2,2,2-trichloroethyl ester group acts as a protecting group, enabling the selective deprotection and activation of focal points for further dendrimer growth.

Q2: How does the choice of this compound impact the properties of the resulting dendrimers?

A2: Utilizing this compound in conjunction with 3,5-dihydroxybenzyl alcohol allows for the controlled incorporation of both ester and ether linkages within the dendritic framework []. This control over chemical composition directly influences the dendrimer's physicochemical properties. For instance, researchers observed that the glass transition temperatures of the resulting block copolymers were primarily determined by the ratio of ether to ester building blocks, rather than the specific geometric arrangement of these blocks within the dendrimer structure [].

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